VHL Ligand Binding Affinity: (S,R,S)-AHPC-Me vs. VH032 and VH298
While a direct Kd measurement for the free ligand (S,R,S)-AHPC-Me dihydrochloride is not publicly available, it is a derivative of VH032. The binding affinity of the parent compound VH032 for the VHL/Elongin-C/Elongin-B complex is 185 nM (Kd) . For comparison, the more potent VHL ligand VH298 exhibits a Kd of 80–90 nM . The structural modifications in (S,R,S)-AHPC-Me, specifically the amine handle, are not expected to significantly alter intrinsic binding affinity but are critical for enabling downstream PROTAC synthesis .
| Evidence Dimension | Dissociation Constant (Kd) for VHL E3 Ligase Complex |
|---|---|
| Target Compound Data | Not directly reported; inferred to be similar to VH032 (185 nM) based on shared core structure. |
| Comparator Or Baseline | VH032 (Kd = 185 nM); VH298 (Kd = 80-90 nM) |
| Quantified Difference | VH298 is approximately 2-fold more potent than VH032. |
| Conditions | In vitro binding assays (e.g., TR-FRET) using recombinant VHL/Elongin-C/Elongin-B complex. |
Why This Matters
Understanding the relative binding affinity of the VHL ligand is crucial for predicting the potency of the final PROTAC; a ligand with higher affinity can lead to more efficient target degradation.
